Indole, 1-phenyl-3-(4-piperidinobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 1-phenyl-3-(4-piperidinobutyl)- is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Indole, 1-phenyl-3-(4-piperidinobutyl)- can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the C3 position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: Indole derivatives are known to participate in cycloaddition reactions, leading to the formation of diverse heterocyclic frameworks.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while cycloaddition reactions can produce complex polycyclic structures .
Scientific Research Applications
Indole, 1-phenyl-3-(4-piperidinobutyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: Indole derivatives are investigated for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound finds applications in the development of dyes, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Indole, 1-phenyl-3-(4-piperidinobutyl)- involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. Additionally, the compound’s structural features allow it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness: Indole, 1-phenyl-3-(4-piperidinobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and piperidinobutyl groups enhances its lipophilicity and receptor binding affinity, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
102886-40-8 |
---|---|
Molecular Formula |
C23H28N2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-phenyl-3-(4-piperidin-1-ylbutyl)indole |
InChI |
InChI=1S/C23H28N2/c1-3-12-21(13-4-1)25-19-20(22-14-5-6-15-23(22)25)11-7-10-18-24-16-8-2-9-17-24/h1,3-6,12-15,19H,2,7-11,16-18H2 |
InChI Key |
APUDYJCRZQKKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCC2=CN(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.